molecular formula C20H19F3N2O2 B11087486 2-(2,4-difluorophenoxy)-N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]acetamide

2-(2,4-difluorophenoxy)-N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11087486
M. Wt: 376.4 g/mol
InChI Key: UBGOUNBNUUWXKN-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the 2,4-difluorophenoxy group: This can be achieved by reacting 2,4-difluorophenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Indole derivative synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling reaction: The final step involves coupling the 2,4-difluorophenoxy group with the indole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.

    Substitution: The fluorine atoms in the phenoxy group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the fluorine atoms enhance its binding affinity and metabolic stability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-difluorophenoxy)-N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of a difluorophenoxy group and an indole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H19F3N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

2-(2,4-difluorophenoxy)-N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H19F3N2O2/c1-11-3-5-15(22)19-14(12(2)25-20(11)19)7-8-24-18(26)10-27-17-6-4-13(21)9-16(17)23/h3-6,9,25H,7-8,10H2,1-2H3,(H,24,26)

InChI Key

UBGOUNBNUUWXKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=C(N2)C)CCNC(=O)COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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